molecular formula C7H12N2O B139393 (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 151763-89-2

(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B139393
CAS No.: 151763-89-2
M. Wt: 140.18 g/mol
InChI Key: BHFXPKPIPBNKFI-ZCFIWIBFSA-N
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Description

“®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one” is a compound that is part of a composition of enantiomers of 2-(substituted-sulfonyl)-hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one derivatives and pharmaceutically acceptable solvates or co-crystals thereof . This composition is used as a medicament for the treatment and/or prevention of diseases or disorders such as peripheral sensory neuropathy, peripheral neuropathic pain, seizure, depression, or cognitive impairment .

Scientific Research Applications

  • Synthesis of Lactam and Ketone Precursors : Research by Branden, Compernolle, and Hoornaert (1992) focused on synthesizing hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones as precursors for octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines. The synthesis involved constructing a piperazine ring, followed by alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation, highlighting its role in constructing complex heterocyclic systems (Branden, Compernolle, & Hoornaert, 1992).

  • Catalytic Synthesis of Pyrroles and Pyrazines : Rostovskii et al. (2017) described the synthesis of pyrazine-2-carboxylates from isoxazoles and triazoles using Rh(II) catalysis. This research demonstrated the versatility of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives in synthesizing bioactive compounds through catalytic reactions (Rostovskii et al., 2017).

  • Synthesis of Novel Heterocyclic Systems : Mokrov et al. (2011) investigated the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones. Their research contributed to the development of new heterocyclic systems with potential pharmaceutical applications (Mokrov et al., 2011).

  • Antihypertensive and Vascular Smooth Muscle Relaxant Agents : A study by Abou-Gharbia et al. (1984) explored the synthesis of tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, evaluating their potential as vascular smooth muscle relaxants and antihypertensive agents. This highlights the pharmaceutical potential of these compounds (Abou-Gharbia et al., 1984).

Safety and Hazards

The safety data sheet for “®-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h6,8H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFXPKPIPBNKFI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463988
Record name (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151763-89-2
Record name (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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